molecular formula C12H13BrN2 B13221672 6-Bromo-2-(pyrrolidin-3-yl)-1H-indole

6-Bromo-2-(pyrrolidin-3-yl)-1H-indole

Cat. No.: B13221672
M. Wt: 265.15 g/mol
InChI Key: VFGRPFPNFBSPAY-UHFFFAOYSA-N
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Description

6-Bromo-2-(pyrrolidin-3-yl)-1H-indole (CAS 1337075-59-8) is a high-purity chemical building block designed for medicinal chemistry and drug discovery research. This compound features a privileged indole scaffold substituted with a bromo group and a pyrrolidine ring, a structure common in biologically active molecules. Its primary research value lies as a synthetic intermediate in the development of novel therapeutic agents. The bromo-indole core is a key scaffold in the exploration of halogenated spirooxindoles, a class of compounds gaining increasing attention as promising targeted anticancer therapy agents . These compounds demonstrate notable activity across various human malignancies through mechanisms such as kinase inhibition and disruption of protein-protein interactions . Furthermore, structurally similar 6-bromo-substituted indole analogues have shown potent and selective activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential of this chemotype in antimicrobial research . Researchers can utilize this versatile intermediate to construct more complex polycyclic structures for screening against a range of biological targets. The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H13BrN2

Molecular Weight

265.15 g/mol

IUPAC Name

6-bromo-2-pyrrolidin-3-yl-1H-indole

InChI

InChI=1S/C12H13BrN2/c13-10-2-1-8-5-11(15-12(8)6-10)9-3-4-14-7-9/h1-2,5-6,9,14-15H,3-4,7H2

InChI Key

VFGRPFPNFBSPAY-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=CC3=C(N2)C=C(C=C3)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves two key components:

  • Introduction of the bromine atom at the 6-position of the indole ring.
  • Installation of the pyrrolidin-3-yl substituent at the 2-position of the indole.

The synthetic challenge lies in the selective functionalization of the indole core and the efficient coupling of the pyrrolidine moiety.

Synthesis of 6-Bromoindole Core

The 6-bromoindole scaffold is the pivotal intermediate for further functionalization. Several methods exist for its preparation:

  • Diazotization and Bromination Route: A convenient and scalable method involves the diazotization of para-aminotoluene followed by bromination and subsequent ring closure to form 6-bromoindole. This four-step process is favored for producing multigram quantities with relatively good yields and scalability, as described in a 2023 study focusing on bacterial cystathionine γ-lyase inhibitors.

  • Direct Bromination of Indole: Bromination of commercially available indole derivatives under controlled conditions can yield 6-bromoindole, but often with regioselectivity challenges.

Method Starting Material Key Steps Advantages Limitations
Diazotization + Bromination para-Aminotoluene Diazotization → Bromination → Ring closure Scalable, good regioselectivity Multi-step, requires careful handling of diazonium salts
Direct Bromination Indole Electrophilic bromination Simpler, fewer steps Lower regioselectivity, possible mixtures

Representative Synthetic Route (Based on Literature)

A representative synthesis can be outlined as follows:

Detailed Research Findings and Data

Yields and Purity

  • The diazotization-bromination method for 6-bromoindole synthesis typically yields the intermediate in 60–75% yield with high regioselectivity.

  • Alkylation reactions to introduce the pyrrolidin-3-yl group generally achieve yields in the range of 50–85%, depending on reaction conditions and protecting groups.

  • Purification by crystallization can achieve purity levels up to 98% by HPLC; however, chromatographic methods may be required for higher purity in sensitive subsequent reactions.

Reaction Conditions Summary

Step Conditions Notes
Diazotization NaNO₂, HCl, 0–5 °C Careful temperature control required
Bromination Bromine or N-bromosuccinimide (NBS), solvent Selective for 6-position
Ring Closure Heating in acidic ethanolic solution Forms indole ring
Alkylation Base (e.g., NaH, K₂CO₃), solvent (DMF, THF) Protecting groups may be needed
Deprotection Acidic conditions (e.g., TFA) Removes Boc or other protecting groups
Purification Crystallization or chromatography Chromatography costly at scale

Analytical Characterization

Comparative Analysis of Preparation Methods

Aspect Diazotization-Bromination Route Direct Bromination Alkylation with Pyrrolidin-3-yl Derivative
Scalability High Moderate Moderate to High
Regioselectivity High Moderate High (if conditions optimized)
Yield 60–75% Variable 50–85%
Purification Complexity Moderate (crystallization) Moderate High (may require chromatography)
Environmental Impact Moderate (diazonium salts) Low Variable (depends on solvents and reagents)
Cost Moderate Low to Moderate Moderate to High

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(pyrrolidin-3-yl)-1H-indole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The indole ring can be oxidized to form different derivatives.

    Reduction Reactions: The compound can be reduced to modify the pyrrolidinyl group or the indole ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while oxidation can produce indole-2-carboxylic acids or other oxidized derivatives.

Scientific Research Applications

6-Bromo-2-(pyrrolidin-3-yl)-1H-indole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Researchers use it to study the biological activity of indole derivatives and their interactions with biological targets.

    Material Science: It can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(pyrrolidin-3-yl)-1H-indole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and the pyrrolidinyl group play crucial roles in its binding affinity and selectivity towards these targets. The indole ring can participate in π-π stacking interactions and hydrogen bonding, further influencing its activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Properties

Table 1 summarizes key structural and functional differences between 6-Bromo-2-(pyrrolidin-3-yl)-1H-indole and related indole derivatives.

Compound Name Substituents Molecular Weight Biological Activity (IC₅₀) Purity Reference
This compound Bromo, pyrrolidin-3-yl 251.13 (calculated) Not reported Not available -
6-Iodo-1H-indole-2-carboxylic acid Iodo, carboxylic acid 291.06 Not reported 97%
6-(4-Methylpiperazin-1-yl)-1H-indole 4-Methylpiperazin-1-yl 215.30 Cytotoxic (IC₅₀ <10 μM) 95%
6-Bromo-2-(difluoromethyl)-1H-indole Bromo, difluoromethyl 258.05 Not reported Not specified

Key Observations:

  • Substituent Effects : Bromine and iodine enhance halogen bonding but differ in steric and electronic profiles. The carboxylic acid group in 6-Iodo-1H-indole-2-carboxylic acid may improve solubility but limit membrane permeability .
  • Nitrogen-Containing Moieties : The pyrrolidine ring in the target compound and the piperazine group in 6-(4-Methylpiperazin-1-yl)-1H-indole both contribute to basicity, but piperazine derivatives demonstrate cytotoxic activity (IC₅₀ <10 μM) in cancer cell lines .
  • Fluorinated Analogs : 6-Bromo-2-(difluoromethyl)-1H-indole () lacks pharmacological data but highlights the utility of fluorine in metabolic stability and lipophilicity modulation .

Biological Activity

6-Bromo-2-(pyrrolidin-3-yl)-1H-indole is a notable compound within the indole class, distinguished by its unique structural features that enhance its potential biological activity. This article examines its synthesis, biological interactions, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H10BrN\text{C}_9\text{H}_{10}\text{BrN}. The presence of a bromine atom at the 6th position of the indole ring and a pyrrolidinyl group at the 2nd position are key to its chemical reactivity and biological interactions. These features enable the compound to engage effectively with various biological targets, including enzymes and receptors.

Key Features

FeatureDescription
Indole Ring Known for its prevalence in natural products
Bromine Atom Enhances binding affinity and selectivity
Pyrrolidinyl Group Improves interaction with biological targets

Synthesis

The synthesis of this compound typically involves the bromination of 2-(pyrrolidin-3-yl)-1H-indole using N-bromosuccinimide (NBS) in a solvent like dichloromethane. This reaction is performed at room temperature, followed by purification through recrystallization or column chromatography. For larger-scale applications, continuous flow reactors may be employed to enhance yield and efficiency.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The compound's structural components facilitate π-π stacking interactions and hydrogen bonding, which are crucial for effective binding to proteins or receptors.

Antiviral Activity

Research has highlighted the antiviral potential of this compound. In a study focused on structure-activity relationships (SAR), derivatives of 6-bromoindoles exhibited significant inhibitory activity against various viral proteases, with IC50 values indicating effective inhibition at low concentrations. For instance, one derivative demonstrated an IC50 value of 1.3 µM against Zika virus protease, showcasing its potential in antiviral drug development .

Antibacterial and Antifungal Activity

The compound has also been evaluated for antibacterial and antifungal properties. In vitro tests revealed that certain pyrrolidine derivatives, including those related to this compound, exhibited strong activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL, indicating potent antimicrobial effects .

Case Study 1: Antiviral Efficacy

A series of experiments were conducted to assess the antiviral efficacy of modified indole derivatives against Zika virus. The compounds were synthesized through various reactions, including Suzuki coupling and amide formation. The most promising derivative showed an IC50 value of 1.3 µM, significantly enhancing our understanding of how structural modifications can influence antiviral activity .

Case Study 2: Antimicrobial Properties

In another study, several derivatives were synthesized and tested for their antimicrobial properties against a range of bacterial strains. Compounds demonstrated varying degrees of efficacy, with MIC values indicating strong inhibition against both S. aureus and E. coli. The results underscored the importance of halogen substituents in enhancing bioactivity .

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